1-cyclopropyl-4-((1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
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Description
1-cyclopropyl-4-((1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Bioreductively Activated Antitumor Agents
Research on structurally similar compounds, such as 2-cyclopropylindoloquinones, indicates the potential for antitumor activity through bioreductive activation. These compounds exhibit cytotoxicity against hypoxic cells in vitro and have shown antitumor activity in vivo when evaluated against specific tumor models (Naylor et al., 1997).
Diastereoselective Construction of Functionalized Prolines
Studies involving derivatized beta-lactams, closely related to the core structure of the compound of interest, demonstrate the feasibility of synthesizing highly functionalized proline derivatives, which are significant in the development of potent antibiotics (Jacobsen et al., 2002).
Bicyclic Tetrahydrofuran-fused β-Lactams Synthesis
Research into the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into valuable intermediates highlights the versatility of cyclopropyl and azetidinone groups in facilitating novel synthetic routes for potential drug molecules (Mollet et al., 2012).
Synthesis of N-Substituted 3-Azetidinones
The reaction of alkyl azides with specific cyclopropyl derivatives to form α-amino-α‘-diazomethyl ketones, which can be cyclized to N-substituted 3-azetidinones, exemplifies the compound's utility in generating synthetically challenging structures with potential biological activities (Desai & Aubé, 2000).
3-Spirocyclopropanatedβ-Lactams
A novel one-pot three-component reaction demonstrates the synthesis of 3-spirocyclopropanated 2-azetidinones, showcasing the cyclopropyl group's role in enabling complex molecular architectures with potential for further biological exploration (Zanobini et al., 2006).
Properties
IUPAC Name |
1-cyclopropyl-4-[1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15-11-19(12-21(25)24(15)17-5-6-17)29-20-13-23(14-20)22(26)16-3-7-18(8-4-16)28-10-9-27-2/h3-4,7-8,11-12,17,20H,5-6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJARCHVMCZPUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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